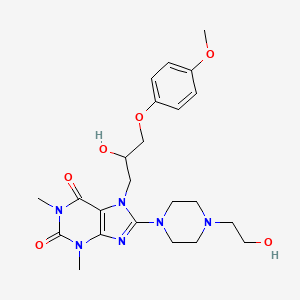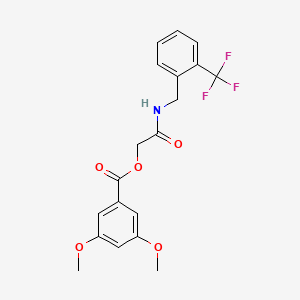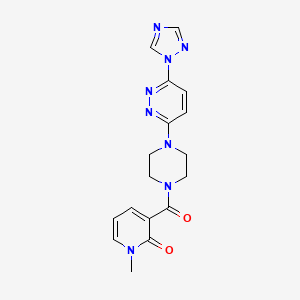![molecular formula C18H14N2O4 B2609625 N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034441-02-4](/img/structure/B2609625.png)
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as aralkylamines . It is a qualified product with CAS No. 2034441-02-4.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide . The subsequent treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene under reflux afforded the corresponding thioamide .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant .Chemical Reactions Analysis
The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis
The spectroscopic data of similar compounds were given in the literature. For instance, 1H NMR (400 MHz, CDCl3): δ 8.82 (s, 1H, NH), 7.49 (d, 3H, J =7.2 Hz, Ph-H), 7.43 (dd, 3H, J =15.7, 7.6 Hz, Ar-H), 7.09 (s, 1H, Pyrazole-H), 6.90 (d, 1H, J =7.3 Hz, Ph-H), 6.79 (d, 1H, J =8.1 Hz, Ph-H), 6.77 (d, 1H, J =3.5 Hz, Furan -H), 6.67 (d, 1H, J =8.0 Hz, Ph-H), 6.51 (d, 1H, J =1.7 Hz, Furan-H), 4.73 (s, 2H, -OCH2 -), 3.04 (s, 2H, CH2), 1.43 (s, 6H, 2× CH3). 13C NMR (101 MHz, CDCl3): δ 165.77, 148.34, 147.67, 144.48, 142.22, 141.68, 137.51, 135.56, 129.80, 129.47, 128.38, 124.57, 120.73, 119.90, 114.59, 111.31, 106.75, 95.44, 88.16, 69.20, 43.07, 28.18 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research has been conducted on the synthesis and transformations of compounds containing furan and pyridine units. These studies often focus on developing new synthetic methodologies or exploring the chemical reactivity of such compounds. For example, El’chaninov et al. (2018) described the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, highlighting the potential for creating diverse chemical structures from furan-containing compounds (El’chaninov et al., 2018).
Biological Activity and Medicinal Applications
Although the direct biological activity of N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide may not be explicitly detailed in available literature, research on similar furan and pyridine derivatives suggests potential for pharmacological applications. Compounds with these moieties have been explored for their interactions with biological targets. For instance, the discovery of selective α7 nicotinic acetylcholine receptor agonists, such as TC-5619, showcases the importance of pyridine derivatives in treating cognitive disorders (Mazurov et al., 2012).
Material Science and Luminescence
Furan and pyridine derivatives have also found applications in material science, particularly in the development of luminescent materials. Srivastava et al. (2017) discussed the synthesis and multi-stimuli-responsive properties of pyridyl substituted benzamides, demonstrating the potential of such compounds in creating materials with unique optical properties (Srivastava et al., 2017).
Mécanisme D'action
While the specific mechanism of action for this compound is not available, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Propriétés
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(12-5-6-14-16(9-12)24-11-23-14)20-10-13-3-1-7-19-17(13)15-4-2-8-22-15/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNZCOGUFFILDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2609545.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2609546.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone](/img/structure/B2609547.png)




![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2609554.png)

![6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2609557.png)



![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2609562.png)